molecular formula C14H9NO2 B1357677 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-75-9

2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1357677
CAS No.: 893736-75-9
M. Wt: 223.23 g/mol
InChI Key: VRVHOPQLBGJNCG-UHFFFAOYSA-N
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Description

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Diazotization and Cyanation: The amino groups are converted to diazonium salts by treatment with sodium nitrite and hydrochloric acid. These diazonium salts are then reacted with copper(I) cyanide to introduce the cyano groups.

    Carboxylation: Finally, the cyano-substituted biphenyl is carboxylated using carbon dioxide under high pressure and temperature to yield 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid.

Industrial Production Methods: Industrial production of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amino-substituted biphenyl compounds.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Cyano-[1,1’-biphenyl]-4-carboxylic acid
  • 4’-Cyano-[1,1’-biphenyl]-3-carboxylic acid
  • 2’-Cyano-[1,1’-biphenyl]-4-carboxylic acid

Comparison: 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups on the biphenyl structure. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the electronic effects of the cyano group in the 2’ position can enhance the compound’s reactivity in nucleophilic addition reactions compared to its isomers.

Properties

IUPAC Name

3-(2-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVHOPQLBGJNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602493
Record name 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-75-9
Record name 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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